Cas no 26866-74-0 (Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-)
![Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)- structure](https://it.kuujia.com/scimg/cas/26866-74-0x500.png)
26866-74-0 structure
Nome del prodotto:Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-
Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-
- 2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(3-nitrophenyl)ethanone
- 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-3'-nitroacetophenone
- 2-(5-chloro-8-hydroxy-quinolin-7-ylamino)-2-hydroxy-1-(3-nitro-phenyl)-ethanone
- AC1L3DWZ
- AC1Q1ZUP
- Acetophenone, 2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-3'-nitro-
- BRN 0455643
- CTK4F8658
- 26866-74-0
- 63716-60-9
- 5-Chloro-7-((beta-hydroxy-3-nitro-alpha-oxo)phenethylamino)-8-quinolinol
- DTXSID60949668
- 8-Quinolinol, 5-chloro-7-((beta-hydroxy-3-nitro-alpha-oxo)phenethylamino)-
- 2-[(5-Chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(3-nitrophenyl)ethan-1-one
-
- Inchi: InChI=1S/C17H12ClN3O5/c18-12-8-13(16(23)14-11(12)5-2-6-19-14)20-17(24)15(22)9-3-1-4-10(7-9)21(25)26/h1-8,17,20,23-24H
- Chiave InChI: DDDNPHDSIBPCOO-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(NC(O)C(C2C=CC=C([N+]([O-])=O)C=2)=O)C(O)=C2C=1C=CC=N2
Proprietà calcolate
- Massa esatta: 373.04666
- Massa monoisotopica: 373.047
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 128Ų
Proprietà sperimentali
- Densità: 1.609
- Punto di ebollizione: 644.4°C at 760 mmHg
- Punto di infiammabilità: 343.6°C
- PSA: 125.59
Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)- Letteratura correlata
-
1. Back matter
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
26866-74-0 (Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-) Prodotti correlati
- 886957-80-8(2-(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(3-chlorophenyl)acetamide)
- 2044710-94-1((R)-2-aMino-3-Morpholinopropanoic acid)
- 2169022-69-7(3-(3,3-dimethylcyclobutyl)-2-hydroxypropanoic acid)
- 2138525-40-1(2-(3-methoxy-4-methylphenyl)-2-methylpropanal)
- 554436-81-6(2-(E)-3-(2-Nitrophenyl)-2-propenylidene-1H-indene-1,3(2H)-dione)
- 1260981-94-9(3-(Cyclopropylmethyl)piperidin-4-one)
- 2228720-90-7(O-2-(3-bromo-2,4-difluorophenyl)-2-methylpropylhydroxylamine)
- 62222-40-6(2-(naphthalen-1-yl)oxirane)
- 2228230-83-7(2,2-difluoro-3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine)
- 2411248-06-9(cyano2-(2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethylethylamine)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
